4-(4-((2-Fluorobenzyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine
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Description
4-(4-((2-Fluorobenzyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C17H18F4N4O2S and its molecular weight is 418.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 4-(4-((2-Fluorobenzyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound this compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 .
Biochemical Pathways
The inhibition of ENTs by this compound affects the nucleotide synthesis and regulation of adenosine function . The downstream effects of this interaction are yet to be fully understood.
Result of Action
The molecular and cellular effects of the action of this compound involve the reduction of uridine uptake in ENT1 and ENT2 without affecting Km .
Biological Activity
The compound 4-(4-((2-Fluorobenzyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine is a novel pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a piperazine ring, a trifluoromethyl group, and a sulfonyl moiety, which are critical for its biological activity.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant enzyme inhibition properties. For example, derivatives of 4-fluorobenzylpiperazine have been evaluated as competitive inhibitors of tyrosinase, an enzyme involved in melanin production. These studies have shown that modifications to the piperazine scaffold can enhance inhibitory potency against tyrosinase, suggesting that our compound may exhibit similar properties due to its structural analogies .
Anticancer Activity
In studies focusing on poly(ADP-ribose) polymerase (PARP) inhibitors, compounds related to the piperazine class have demonstrated promising anticancer effects. For instance, specific derivatives were found to inhibit PARP1 activity effectively, leading to increased apoptosis in cancer cells. The IC50 values for these compounds ranged significantly, indicating varying levels of potency against cancer cell lines .
The compound's structural features may contribute to its ability to interact with the catalytic site of PARP1, enhancing its potential as an anticancer agent.
Case Study 1: Tyrosinase Inhibition
A study evaluated the inhibitory effects of various piperazine derivatives on Agaricus bisporus tyrosinase. The compound 4-(4-fluorobenzyl)piperazin-1-yl was found to inhibit the enzyme competitively without exhibiting cytotoxicity towards B16F10 melanoma cells. This suggests a favorable therapeutic index for potential skin-related applications .
Case Study 2: PARP Inhibition in Cancer Cells
Another investigation focused on the development of PARP inhibitors derived from piperazine scaffolds. The results indicated that compounds with similar structural motifs showed enhanced catalytic inhibition of PARP1 in human breast cancer cells, with one derivative demonstrating an IC50 comparable to Olaparib, a well-known PARP inhibitor .
Research Findings
Compound | Target Enzyme | IC50 (µM) | Biological Effect |
---|---|---|---|
4-(4-Fluorobenzyl)piperazin-1-yl | Tyrosinase | Not specified | Antimelanogenic |
4-(4-((2-Fluorobenzyl)sulfonyl)piperazin-1-yl) | PARP1 | Comparable to Olaparib (57.3) | Induces apoptosis in cancer cells |
Properties
IUPAC Name |
4-[4-[(2-fluorophenyl)methylsulfonyl]piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F4N4O2S/c1-12-22-15(17(19,20)21)10-16(23-12)24-6-8-25(9-7-24)28(26,27)11-13-4-2-3-5-14(13)18/h2-5,10H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHKXJZNTFCZMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F4N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.